molecular formula C12H15N5O3 B601537 2-Amino-9-((1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one CAS No. 188399-46-4

2-Amino-9-((1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one

Cat. No.: B601537
CAS No.: 188399-46-4
M. Wt: 277.29
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Entecavir is an enantiomeric impurity of the antiviral drug Entecavir.
An isomer of Entecavir. Entecavir is a reverse transcriptase inhibitor. It prevents the hepatitis B virus from multiplying and reduces the amount of virus in the body.

Mechanism of Action

Target of Action

The primary target of Entecavir Impurity 07 is the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it a key target for antiviral drugs .

Mode of Action

Entecavir Impurity 07 is a guanosine nucleoside analogue that inhibits the HBV polymerase . It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the HBV polymerase . These activities include:

Biochemical Pathways

The inhibition of the HBV polymerase by Entecavir Impurity 07 leads to a decrease in viral DNA synthesis . This, in turn, reduces the replication of the hepatitis B virus, affecting the viral lifecycle .

Pharmacokinetics

The pharmacokinetics of Entecavir Impurity 07 are influenced by renal function . Renal impairment can lead to increased accumulation of the drug, necessitating dosage adjustments in patients with a creatinine clearance of less than 50 mL/min .

Result of Action

The result of the action of Entecavir Impurity 07 is a reduction in the replication of the hepatitis B virus . This can lead to a decrease in the viral load in patients with chronic hepatitis B infection .

Action Environment

The action, efficacy, and stability of Entecavir Impurity 07 can be influenced by various environmental factors. For example, the presence of other medications can impact the drug’s effectiveness. Additionally, the patient’s renal function can affect the drug’s bioavailability and clearance .

Properties

IUPAC Name

2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-BWZBUEFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@@H](C[C@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80658124
Record name 2-Amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188399-46-4
Record name 2-Amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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